molecular formula C19H27ClN4O3 B11815362 tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate

tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate

Cat. No.: B11815362
M. Wt: 394.9 g/mol
InChI Key: SQSFWWNXCPXGRJ-LWKPJOBUSA-N
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Description

Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, an azidoethoxy group, and a chlorophenylmethyl group

Preparation Methods

The synthesis of tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Chlorophenylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a chlorophenylmethyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the Azidoethoxy Group: The azidoethoxy group is introduced through a nucleophilic substitution reaction, where an azide ion replaces a leaving group on an ethoxy precursor.

    Formation of the Tert-butyl Ester: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control conditions .

Chemical Reactions Analysis

Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes. The chlorophenylmethyl group may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique functional groups present in tert-butyl 3-[®-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate, which contribute to its distinct chemical properties and applications.

Properties

Molecular Formula

C19H27ClN4O3

Molecular Weight

394.9 g/mol

IUPAC Name

tert-butyl 3-[(R)-2-azidoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H27ClN4O3/c1-19(2,3)27-18(25)24-10-5-7-15(13-24)17(26-11-9-22-23-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13H2,1-3H3/t15?,17-/m0/s1

InChI Key

SQSFWWNXCPXGRJ-LWKPJOBUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC(C1)[C@H](C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-]

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN=[N+]=[N-]

Origin of Product

United States

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